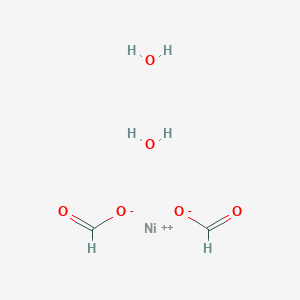
2-クロロ-3,4-ジヒドロキシ安息香酸
概要
説明
2-Chloro-3,4-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and hydroxyl groups at the third and fourth positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
科学的研究の応用
2-Chloro-3,4-dihydroxybenzoic acid has a wide range of applications in scientific research:
作用機序
Target of Action
It’s known that this compound acts as a siderophore . Siderophores are molecules that bind and transport iron in microorganisms . They play a crucial role in the survival and virulence of bacteria, especially in iron-limited environments .
Mode of Action
The 2-chloro-3,4 dihydroxybenzoic acid group at the third position of the R2 side chain acts as the siderophore . It chelates extracellular iron . Normally, bacteria secrete their own siderophores that scavenge iron from their host or environment to create complexes . During times of infection, the innate immune system limits the availability of free iron to prevent bacterial growth . By chelating iron, 2-Chloro-3,4-dihydroxybenzoic acid may help bacteria overcome this limitation .
Biochemical Pathways
The role of siderophores in general involves the regulation of iron homeostasis, which is crucial for various cellular processes, including electron transport, dna synthesis, and oxygen transport .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 18857 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
By acting as a siderophore and aiding in iron acquisition, it may promote bacterial growth and survival, especially in iron-limited environments .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,4-dihydroxybenzoic acid. For instance, the availability of iron in the environment can affect the compound’s ability to function as a siderophore . Furthermore, the compound’s stability may be influenced by factors such as temperature and pH .
生化学分析
Biochemical Properties
2-Chloro-3,4-dihydroxybenzoic acid, like other hydroxybenzoic acids, plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Hydroxybenzoic acids, including 2-Chloro-3,4-dihydroxybenzoic acid, have been linked to numerous health benefits due to their anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that hydroxybenzoic acids exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that hydroxybenzoic acids have chemopreventive effects in several animal models of carcinogenesis .
Metabolic Pathways
It is known that hydroxybenzoic acids are involved in various metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,4-dihydroxybenzoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of 2-chloro-3,4-dihydroxybenzoic acid often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions: 2-Chloro-3,4-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of catechols.
Substitution: Formation of various substituted benzoic acids.
類似化合物との比較
3,4-Dihydroxybenzoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2,4-Dichlorobenzoic acid: Contains two chlorine atoms but lacks hydroxyl groups, leading to distinct chemical properties and uses.
Uniqueness: 2-Chloro-3,4-dihydroxybenzoic acid is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
IUPAC Name |
2-chloro-3,4-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKVQMDBVWMVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908332 | |
| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87932-50-1, 103339-65-7 | |
| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87932-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















